molecular formula C16H22FNO4 B13659811 Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate

Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate

Cat. No.: B13659811
M. Wt: 311.35 g/mol
InChI Key: IKKJHNCPBGOVGT-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate is a compound that belongs to the class of benzoate esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, an ethyl ester, and a fluorine atom on the benzene ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Yields the free amine.

    Reduction: Produces the corresponding alcohol.

    Coupling: Forms new carbon-carbon bonds, leading to various substituted benzoates.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate is primarily related to its ability to undergo deprotection and subsequent reactions. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with various molecular targets. The fluorine atom on the benzene ring can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate is unique due to the presence of both a Boc-protected amino group and a fluorine atom on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C16H22FNO4

Molecular Weight

311.35 g/mol

IUPAC Name

ethyl 4-fluoro-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate

InChI

InChI=1S/C16H22FNO4/c1-5-21-14(19)13-7-6-12(17)10-11(13)8-9-18-15(20)22-16(2,3)4/h6-7,10H,5,8-9H2,1-4H3,(H,18,20)

InChI Key

IKKJHNCPBGOVGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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